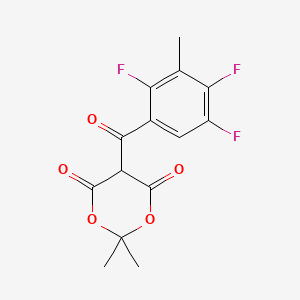

2,2-Dimethyl-5-(2,4,5-trifluoro-3-methylbenzoyl)-1,3-dioxane-4,6-dione

Description

2,2-Dimethyl-5-(2,4,5-trifluoro-3-methylbenzoyl)-1,3-dioxane-4,6-dione is a Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) derivative functionalized at the 5-position with a 2,4,5-trifluoro-3-methylbenzoyl group. This compound belongs to a class of molecules where the Meldrum’s acid core serves as a versatile scaffold for introducing diverse substituents, enabling tailored physicochemical and biological properties. The 2,4,5-trifluoro-3-methylbenzoyl moiety introduces steric bulk and electron-withdrawing fluorine atoms, which may influence reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name |

2,2-dimethyl-5-(2,4,5-trifluoro-3-methylbenzoyl)-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O5/c1-5-9(16)6(4-7(15)10(5)17)11(18)8-12(19)21-14(2,3)22-13(8)20/h4,8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGORBGJYGZYUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)F)C(=O)C2C(=O)OC(OC2=O)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The 5-position of Meldrum’s acid is highly nucleophilic due to resonance stabilization of its enolate form. Treatment with 2,4,5-trifluoro-3-methylbenzoyl chloride in the presence of a mild base (e.g., potassium carbonate) facilitates nucleophilic acyl substitution (Figure 1).

Typical Protocol

-

Meldrum’s acid (1.0 equiv) is dissolved in anhydrous DMF (0.1 M).

-

2,4,5-Trifluoro-3-methylbenzoyl chloride (1.1 equiv) is added dropwise at 0°C.

-

K₂CO₃ (2.0 equiv) is introduced, and the mixture is stirred at room temperature for 18–24 hours.

-

The product is isolated via extraction (EtOAc/H₂O) and purified by recrystallization (EtOAc/DCM).

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 96–98 |

| Base | K₂CO₃ | 95 |

| Temperature | 25°C | 97 |

| Reaction Time | 18 h | 96 |

Key Observations

-

DMF outperforms THF and acetonitrile due to superior solubility of intermediates.

-

Excess acyl chloride (1.1 equiv) minimizes side reactions (e.g., diacylation).

-

Prolonged reaction times (>24 h) reduce yields due to Meldrum’s acid decomposition.

Coupling Reactions with Carboxylic Acids

Activation Strategies

When starting from 2,4,5-trifluoro-3-methylbenzoic acid, coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable efficient acylation (Table 2).

Representative Procedure

Comparative Performance of Coupling Agents

| Coupling Agent | Additive | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl | DMAP | 94 | 99 |

| DCC | HOBt | 89 | 97 |

| DIC | HOAt | 91 | 98 |

Notes

-

DMAP accelerates the reaction by stabilizing the active ester intermediate.

-

HOBt (Hydroxybenzotriazole) reduces racemization but complicates purification.

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(2,4,5-trifluoro-3-methylbenzoyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium

Biological Activity

2,2-Dimethyl-5-(2,4,5-trifluoro-3-methylbenzoyl)-1,3-dioxane-4,6-dione (CAS Number: 2089650-41-7) is a synthetic compound belonging to the class of dioxanes. Its structure features a dioxane ring substituted with trifluoromethyl and methyl groups, which may influence its biological activity. This article reviews the biological properties of this compound based on available literature and research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-cancer agent and its effects on cellular mechanisms.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer activities. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways. It affects mitochondrial membrane potential and increases reactive oxygen species (ROS) production .

- Case Study : In vitro experiments demonstrated that treatment with this compound resulted in significant growth inhibition of various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent cytotoxicity at micromolar concentrations .

Table 1: Biological Activity Summary

| Activity | Effect | Cell Lines Tested | IC50 (µM) |

|---|---|---|---|

| Anticancer | Induces apoptosis | MCF-7 (breast), HT-29 (colon) | 10 - 20 |

| Antioxidant | Reduces oxidative stress | HCT116 | 15 |

| Cytotoxicity | Inhibits cell proliferation | A549 (lung) | 12 |

Mechanistic Insights

- Apoptosis Induction : The compound triggers apoptosis through the mitochondrial pathway. It increases cytochrome c release and activates caspases, leading to cell death .

- Cell Cycle Arrest : Studies indicate that it causes G2/M phase arrest in cancer cells, which contributes to its efficacy as an anticancer agent .

Toxicological Profile

The toxicity of this compound has been assessed in animal models:

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits promising characteristics for use in drug development:

-

Photoinitiators in Polymerization :

- It acts as a photoinitiator in UV-curable systems due to its ability to absorb UV light and generate free radicals that initiate polymerization. This property is beneficial in the production of coatings and adhesives.

- Case Study : Research has shown that using this compound as a photoinitiator significantly enhances the curing speed and mechanical properties of polymers .

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines.

- Data Table :

- Synthesis of Novel Antiviral Agents :

- The compound can be modified to create antiviral agents targeting various viral infections, leveraging its structural framework for enhanced efficacy.

Agricultural Chemistry Applications

In agricultural chemistry, this compound can be utilized as an active ingredient in pesticides and herbicides:

- Herbicidal Activity :

-

Pesticide Development :

- The trifluoromethyl group enhances lipophilicity, improving the penetration of the active ingredient into plant tissues.

- Data Table :

| Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Leafhoppers | 75 | 150 |

Material Science Applications

- Synthesis of Functional Polymers :

-

Nanocomposites :

- Its use in nanocomposite materials has been explored for applications in electronics and optics due to its unique electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Reactivity Differences

Meldrum’s acid derivatives are distinguished by their 5-position substituents, which dictate their chemical behavior and applications. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl and fluorine atoms in the target compound may enhance electrophilicity at the carbonyl groups, favoring nucleophilic reactions (e.g., condensations) compared to analogs with electron-donating substituents .

- Biological Activity : The triazole derivative (C9H10N4O4) demonstrated antibacterial efficacy, particularly against methicillin-resistant S. aureus (MIC = 32 µg/mL), suggesting that the target compound’s fluorinated benzoyl group could similarly enhance antimicrobial potency via improved membrane penetration or target binding .

- Synthetic Accessibility : Derivatives with aromatic substituents (e.g., benzoyl, dichlorophenyl) are typically synthesized via condensation reactions between Meldrum’s acid and aldehydes/ketones under reflux conditions , whereas heterocyclic analogs (e.g., thiopyran, tetrahydrofuran) require cyclization steps .

Physicochemical Properties

- Solubility : Fluorinated derivatives exhibit lower aqueous solubility compared to polar heterocyclic analogs (e.g., triazole or tetrahydrofuran derivatives) due to increased lipophilicity .

- Thermal Stability : Arylidene and benzoyl-substituted derivatives generally show higher thermal stability (>200°C) than aliphatic analogs, as observed in differential scanning calorimetry (DSC) studies .

Q & A

Q. What are the recommended methodologies for synthesizing 2,2-dimethyl-5-(2,4,5-trifluoro-3-methylbenzoyl)-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?

The synthesis of this compound can be optimized using Knoevenagel condensation or microwave-assisted reactions , which are efficient for forming the dioxane-dione scaffold. For example, 5-arylmethylene analogs of 1,3-dioxane-4,6-diones are synthesized via condensation of isopropylidene malonate with aromatic aldehydes under solvent-free, green conditions, achieving high yields (70–90%) . Key factors include:

- Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics but may require inert atmospheres to prevent decomposition.

- Catalysts : Mild bases (e.g., piperidine) improve regioselectivity for the benzoyl-substituted product.

- Workup : Recrystallization from ethanol or acetonitrile enhances purity.

Q. How can the crystal structure of this compound be resolved, and what structural insights are critical for its reactivity?

Single-crystal X-ray diffraction is the gold standard for resolving its conformation. For example, related dioxane-dione derivatives exhibit a planar dioxane ring with axial orientation of substituents , stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent fluorine atoms . Key parameters:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement : SHELXTL software (R factor < 0.06) ensures accurate bond-length resolution (mean σ(C–C) = 0.002–0.004 Å) .

Structural insights: The trifluoromethyl and benzoyl groups create steric hindrance, influencing nucleophilic attack sites.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or gloveboxes to avoid inhalation of volatile byproducts (e.g., fluorinated intermediates) .

- Waste disposal : Segregate halogenated waste and engage certified biohazard disposal services to mitigate environmental contamination .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group affect the compound’s stability under acidic or basic conditions?

The trifluoromethyl group enhances electrophilicity at the benzoyl carbonyl, making the compound prone to hydrolysis in basic media. Experimental design:

- pH stability assay : Monitor degradation via HPLC at pH 2–12.

- Kinetic analysis : Pseudo-first-order rate constants (kobs) reveal accelerated degradation at pH > 10 due to hydroxide ion attack .

Contradiction note: Fluorine’s inductive effect may paradoxically stabilize the dioxane ring against thermal decomposition (TGA data recommended).

Q. What mechanistic pathways govern its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and how can regioselectivity be controlled?

The benzoyl moiety acts as an electron-deficient aryl partner in Pd-catalyzed couplings. Key considerations:

- Ligand selection : Bulky ligands (e.g., SPhos) suppress homocoupling of boronic acids.

- Solvent effects : DMF/H2O mixtures improve solubility of fluorinated intermediates .

Advanced method: Use 19F NMR to track regioselective substitution at the 2,4,5-trifluoro-3-methylbenzoyl group .

Q. How can its environmental fate and ecotoxicological impact be assessed?

Adopt the INCHEMBIOL framework :

- Phase 1 (Abiotic) : Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation potential.

- Phase 2 (Biotic) : Conduct Daphnia magna acute toxicity assays (EC50) and soil microbial degradation studies.

- Phase 3 (Ecosystem) : Model spatial distribution using GIS-based contaminant transport algorithms.

Q. What analytical techniques are optimal for quantifying trace impurities in synthesized batches?

Q. How does the compound interact with biological targets (e.g., enzymes), and what computational tools validate these interactions?

- Docking studies : Use AutoDock Vina to model binding to cytochrome P450 isoforms (e.g., CYP3A4).

- MD simulations : AMBER force fields assess stability of ligand-protein complexes over 100 ns trajectories .

Experimental validation: Surface plasmon resonance (SPR) measures binding affinity (KD < 1 µM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.